FIH Active-Site Binding: Crystallographically Defined Coordination Geometry Versus Pyridine-2,4-Dicarboxylate
3-HPGA binds to the active-site Fe(II) of Factor Inhibiting HIF (FIH) with a bidentate coordination mode via its α-keto acid moiety, as resolved by X-ray crystallography at 2.50 Å resolution (PDB: 2WA3). In contrast, pyridine-2,4-dicarboxylate (2,4-PDCA)—a widely used 2OG competitor—binds as a single molecule chelating iron in a bidentate manner via its pyridine nitrogen and one carboxylate group, while the hydroxamic acid analogue N,3-dihydroxybenzamide exhibits an unusual binding mode with two inhibitor molecules at the active site and partial displacement of the iron-binding aspartyl residue (Asp201) [1]. 3-HPGA thus provides a distinct binding pharmacophore: the meta-hydroxy phenyl ring makes different active-site contacts compared to the pyridine ring of 2,4-PDCA or the hydroxamic acid of the benzamide analogue, offering researchers a structurally divergent chemical probe for mapping the 2OG binding pocket of FIH [2].
| Evidence Dimension | Crystallographic binding mode at FIH active-site Fe(II) |
|---|---|
| Target Compound Data | Single molecule bidentate coordination via α-keto acid; meta-OH phenyl ring oriented within the 2OG binding pocket; no aspartyl displacement (PDB 2WA3, 2.50 Å) |
| Comparator Or Baseline | 2,4-PDCA: single molecule, bidentate via pyridine N + carboxylate (PDB 2W0X). N,3-dihydroxybenzamide: two molecules at active site, partial Asp201 displacement (PDB 2WA4) |
| Quantified Difference | Qualitative: distinct binding stoichiometry (1 vs. 2 molecules) and distinct iron coordination chemistry (α-keto acid vs. hydroxamic acid vs. pyridine carboxylate). Resolution: 2.50 Å (3-HPGA), 2.30 Å (2,4-PDCA/FIH), 2.40 Å (N,3-dihydroxybenzamide/FIH) |
| Conditions | Recombinant human FIH (Homo sapiens), expressed in E. coli BL21(DE3), co-crystallized with Fe(II) and ligand; X-ray diffraction data collected at synchrotron source |
Why This Matters
For structural biologists performing fragment-based screening or rational design of FIH-selective inhibitors, 3-HPGA provides a validated, well-resolved crystallographic starting point with a binding mode distinct from both 2,4-PDCA (the standard 2OG mimetic) and hydroxamic acid-based inhibitors, enabling exploration of chemical space inaccessible with these common tool compounds.
- [1] Conejo-Garcia A, McDonough MA, Loenarz C, McNeill LA, Hewitson KS, Ge W, Liénard BM, Schofield CJ, Clifton IJ. Structural basis for binding of cyclic 2-oxoglutarate analogues to factor-inhibiting hypoxia-inducible factor. Bioorg Med Chem Lett. 2010 Oct 15;20(20):6125-8. PMID: 20822901. View Source
- [2] RCSB PDB. 2WA3 (3-HPGA/FIH, 2.50 Å), 2WA4 (N,3-dihydroxybenzamide/FIH, 2.40 Å), 2W0X (FIH/2OG/CTAD, for 2,4-PDCA comparison). All structures deposited by Conejo-Garcia, Schofield, Clifton et al. View Source
